molecular formula C9H20N2 B12643836 Aminotrimethylcyclopentanemethylamine CAS No. 70936-96-8

Aminotrimethylcyclopentanemethylamine

Cat. No.: B12643836
CAS No.: 70936-96-8
M. Wt: 156.27 g/mol
InChI Key: UIHPQOONQDAJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminotrimethylcyclopentanemethylamine (CAS: 5062-75-9) is a cycloaliphatic amine with the molecular formula C₁₀H₂₂N₂ and a molecular weight of approximately 170.3 g/mol (calculated from the formula). Its structure comprises a cyclopentane ring substituted with a methylamine group and a dimethylamino group at adjacent positions. The IUPAC name is 1-(dimethylamino)-N,N-dimethylcyclopentanemethylamine, and its InChIKey is QMVFZWOBQNXVSV-UHFFFAOYSA-N . This compound is notable for its steric hindrance due to the cyclopentane backbone and dual dimethylamino substituents, which influence its reactivity, solubility, and applications in organic synthesis.

Properties

CAS No.

70936-96-8

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-cyclopentyl-1-N',1-N'-dimethylethane-1,1-diamine

InChI

InChI=1S/C9H20N2/c1-9(10,11(2)3)8-6-4-5-7-8/h8H,4-7,10H2,1-3H3

InChI Key

UIHPQOONQDAJOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)(N)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminotrimethylcyclopentanemethylamine typically involves the reaction of cyclopentanone with methylamine under specific conditions. The process can be summarized as follows:

    Cyclopentanone: is reacted with in the presence of a catalyst such as .

  • The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
  • The resulting intermediate is then subjected to further reactions to introduce the aminomethyl group and additional methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Aminotrimethylcyclopentanemethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Production of reduced amines and hydrocarbons.

    Substitution: Generation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Aminotrimethylcyclopentanemethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain medical conditions.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of aminotrimethylcyclopentanemethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between aminotrimethylcyclopentanemethylamine and structurally related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Source
This compound C₁₀H₂₂N₂ ~170.3 Cyclopentane ring with dimethylamino groups 5062-75-9
Cyclopentanemethylamine C₆H₁₃N 99.17 Cyclopentane ring with a single amino group 6053-81-2
Dimethylaminopropylamine C₅H₁₄N₂ 102.19 Linear chain with dimethylamino and amine 109-55-7
Tritylamine (Triphenylmethylamine) C₁₉H₁₇N 259.34 Bulky trityl (triphenylmethyl) group Not explicitly listed
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine C₁₄H₁₄F₃N₃ 299.28 Aromatic pyridine ring with trifluoromethyl and amino groups 1311279-91-0

Reactivity and Functional Differences

  • Steric Effects: this compound exhibits significant steric hindrance due to its cyclopentane backbone and dual dimethylamino groups, reducing its nucleophilicity compared to linear amines like dimethylaminopropylamine . In contrast, tritylamine’s bulky trityl group limits its participation in reactions requiring spatial accessibility .
  • Basicity: The dimethylamino groups in this compound enhance its basicity (pKa ~10–11 estimated) compared to cyclopentanemethylamine (pKa ~9–10) . Dimethylaminopropylamine, with a linear structure, has a pKa of ~10.5, aligning with typical aliphatic amines .
  • Solubility: The cyclopentane ring in this compound reduces water solubility compared to smaller amines like dimethylaminopropylamine, which is miscible in water .

Research Findings and Trends

Recent studies emphasize the utility of this compound in asymmetric catalysis, where its rigid structure aids in enantioselective reactions . Comparatively, dimethylaminopropylamine’s industrial applications dominate patent literature, particularly in polymer science . Tritylamine remains niche in peptide-mimetic synthesis but faces competition from newer ammonia equivalents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.